Aqueous Solubility: Tris‑sulfonate vs. Mono‑ and Di‑sulfonate Carbazole Analogues
The presence of three sulfonate groups renders 7‑hydroxy‑9H‑carbazole‑2,3,6‑trisulphonic acid, sodium salt freely soluble in water (>50 mg/mL), whereas the monosulfonic acid analogue (7‑hydroxy‑9H‑carbazole‑2‑sulfonic acid) precipitates at concentrations above 5 mg/mL under neutral pH . The carbazole‑3,6‑disulfonic acid sodium salt exhibits intermediate solubility (≈20 mg/mL), but lacks the 7‑OH group required for oxidative coupling reactions [1][2]. This solubility differential is critical for homogeneous aqueous‑phase syntheses and for applications demanding high‑concentration dye baths.
| Evidence Dimension | Aqueous solubility at pH 7, 25 °C |
|---|---|
| Target Compound Data | >50 mg/mL (freely soluble) |
| Comparator Or Baseline | 7-Hydroxy-9H-carbazole-2-sulfonic acid: <5 mg/mL; Carbazole-3,6-disulfonic acid sodium salt: ≈20 mg/mL |
| Quantified Difference | At least 10‑fold higher solubility vs. monosulfonate; ≈2.5‑fold higher vs. disulfonate |
| Conditions | Neutral pH, ambient temperature, as sodium salts |
Why This Matters
Higher aqueous solubility eliminates the need for organic co‑solvents, reducing process complexity and enabling higher throughput in industrial dyeing and optical‑brightener manufacturing.
- [1] US1931826A – Compound of the carbazole-3.6-disulphonic acids series. (1933). View Source
- [2] PubChem CID 44149719 – 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt; U.S. National Library of Medicine. View Source
